[2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridin-4-yl]methanamine
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Overview
Description
[2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridin-4-yl]methanamine is a chemical compound that features a pyrrolidine ring and a pyridine ring connected via a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridin-4-yl]methanamine typically involves the reaction of 4-chloromethylpyridine with 1-methyl-2-pyrrolidinemethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 1-methyl-2-pyrrolidinemethanol attacks the chloromethyl group of 4-chloromethylpyridine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridin-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
[2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridin-4-yl]methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridin-4-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures.
Pyridine derivatives: Compounds with similar pyridine ring structures.
Uniqueness
[2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridin-4-yl]methanamine is unique due to its specific combination of pyrrolidine and pyridine rings connected via a methoxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H19N3O |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
[2-[(1-methylpyrrolidin-2-yl)methoxy]pyridin-4-yl]methanamine |
InChI |
InChI=1S/C12H19N3O/c1-15-6-2-3-11(15)9-16-12-7-10(8-13)4-5-14-12/h4-5,7,11H,2-3,6,8-9,13H2,1H3 |
InChI Key |
FFLPWLPOGYRRCB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1COC2=NC=CC(=C2)CN |
Origin of Product |
United States |
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